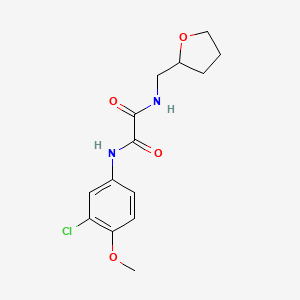![molecular formula C18H21ClO3 B5220661 1-chloro-4-[3-(2-methoxyphenoxy)propoxy]-2,3-dimethylbenzene](/img/structure/B5220661.png)
1-chloro-4-[3-(2-methoxyphenoxy)propoxy]-2,3-dimethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-chloro-4-[3-(2-methoxyphenoxy)propoxy]-2,3-dimethylbenzene, also known as ICI 118,551, is a selective β2-adrenergic receptor antagonist. It is widely used in scientific research for its ability to selectively block the β2-adrenergic receptor, which plays a crucial role in various physiological processes.
Mécanisme D'action
1-chloro-4-[3-(2-methoxyphenoxy)propoxy]-2,3-dimethylbenzene 118,551 selectively blocks the β2-adrenergic receptor, preventing the activation of this receptor by its endogenous ligands, such as adrenaline and noradrenaline. This blockade leads to a decrease in the physiological responses mediated by the β2-adrenergic receptor, including bronchodilation, vasodilation, and increased heart rate.
Biochemical and Physiological Effects:
1-chloro-4-[3-(2-methoxyphenoxy)propoxy]-2,3-dimethylbenzene 118,551 has been shown to have several biochemical and physiological effects. It has been shown to decrease heart rate and blood pressure in animal models. It also has been shown to block the bronchodilatory effects of β2-adrenergic receptor agonists, such as salbutamol.
Avantages Et Limitations Des Expériences En Laboratoire
1-chloro-4-[3-(2-methoxyphenoxy)propoxy]-2,3-dimethylbenzene 118,551 is a highly selective β2-adrenergic receptor antagonist, which makes it a valuable tool for studying the β2-adrenergic receptor and its role in various physiological processes. However, its selectivity for the β2-adrenergic receptor can also be a limitation, as it may not accurately reflect the effects of non-selective β-blockers in vivo.
Orientations Futures
There are several future directions for research involving 1-chloro-4-[3-(2-methoxyphenoxy)propoxy]-2,3-dimethylbenzene 118,551. One area of research is the investigation of the role of the β2-adrenergic receptor in various disease states, such as asthma and heart failure. Another area of research is the development of more selective β2-adrenergic receptor antagonists with improved pharmacological properties. Additionally, the use of 1-chloro-4-[3-(2-methoxyphenoxy)propoxy]-2,3-dimethylbenzene 118,551 in combination with other drugs may provide insights into the complex interactions between different physiological systems.
Méthodes De Synthèse
The synthesis of 1-chloro-4-[3-(2-methoxyphenoxy)propoxy]-2,3-dimethylbenzene 118,551 involves several steps, including the reaction of 2,3-dimethylphenol with 3-(2-methoxyphenoxy)propyl chloride to form 1-(3-(2-methoxyphenoxy)propoxy)-2,3-dimethylbenzene. This compound is then reacted with thionyl chloride to form 1-chloro-4-[3-(2-methoxyphenoxy)propoxy]-2,3-dimethylbenzene.
Applications De Recherche Scientifique
1-chloro-4-[3-(2-methoxyphenoxy)propoxy]-2,3-dimethylbenzene 118,551 is widely used in scientific research to study the β2-adrenergic receptor and its role in various physiological processes. It is used to investigate the effects of β2-adrenergic receptor activation and inhibition on heart rate, blood pressure, and bronchodilation.
Propriétés
IUPAC Name |
1-chloro-4-[3-(2-methoxyphenoxy)propoxy]-2,3-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClO3/c1-13-14(2)16(10-9-15(13)19)21-11-6-12-22-18-8-5-4-7-17(18)20-3/h4-5,7-10H,6,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZLJRXCTEQFBDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)Cl)OCCCOC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-4-[3-(2-methoxyphenoxy)propoxy]-2,3-dimethylbenzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{3-allyl-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5220579.png)



![1-[(3-chloro-1-benzothien-2-yl)carbonyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5220597.png)

![3-[4-(2-fluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5220601.png)
![N-ethyl-2-methyl-N-{[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]methyl}-2-propen-1-amine](/img/structure/B5220607.png)
![N-({[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-3-ethoxybenzamide](/img/structure/B5220609.png)
![1-[3-({4-[(4-nitrophenyl)thio]benzyl}oxy)phenyl]ethanone](/img/structure/B5220624.png)


![N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5220642.png)
